2-chloro-3-(oxan-4-yl)pyrazine
Description
2-Chloro-3-(oxan-4-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and an oxane (tetrahydropyran) group at position 3. Pyrazines are nitrogen-containing aromatic rings known for their diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry . This compound’s structural features make it a candidate for drug development, particularly in targeting enzymes or receptors sensitive to heterocyclic motifs.
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-chloro-3-(oxan-4-yl)pyrazine |
InChI |
InChI=1S/C9H11ClN2O/c10-9-8(11-3-4-12-9)7-1-5-13-6-2-7/h3-4,7H,1-2,5-6H2 |
InChI Key |
BCISXGFGFNPTSF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(oxan-4-yl)pyrazine typically involves the reaction of 2-chloropyrazine with tetrahydro-2H-pyran-4-yl derivatives. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(oxan-4-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The pyrazine ring can participate in redox reactions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-chloro-3-(oxan-4-yl)pyrazine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2-chloro-3-(oxan-4-yl)pyrazine involves its interaction with molecular targets such as enzymes and receptors. The pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins, while the tetrahydro-2H-pyran-4-yl group can enhance its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine atom (electron-withdrawing) in this compound contrasts with the electron-donating methoxy group in 2-chloro-3-(2-methoxybenzyl)pyrazine, altering reactivity in substitution reactions .
- Hydrogen Bonding: The oxan-4-yl group’s ether oxygen may engage in hydrogen bonding, unlike the pyrrolidinyl amine in 2-chloro-3-(1-pyrrolidinyl)pyrazine, which can act as a hydrogen bond donor .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: 2-Chloro-3-(2-quinolylthio)pyrazine exhibits C=N stretching vibrations at 1779 cm⁻¹ and quinoline ring vibrations at 953 cm⁻¹ . In contrast, the oxan-4-yl group in the target compound may shift C=N frequencies due to steric and electronic effects.
- Solubility : The hydrochloride salt of 2-(piperidin-4-yloxy)pyrazine () demonstrates enhanced water solubility compared to neutral analogs like this compound, which is likely lipophilic due to the oxane group .
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